molecular formula C18H21N3O3 B2418383 1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034226-92-9

1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2418383
CAS No.: 2034226-92-9
M. Wt: 327.384
InChI Key: LEMYXXNCBKMOJM-UHFFFAOYSA-N
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Description

1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine and furan rings through a series of coupling reactions. The acetylation step is usually performed at the end to introduce the acetyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: This compound is unique due to the presence of the furan, pyridine, and piperidine rings in its structure.

    N-(6-(furan-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar but lacks the acetyl group.

    1-acetyl-N-((6-(pyridin-3-yl)methyl)piperidine-4-carboxamide: Similar but lacks the furan ring.

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which can confer unique chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13(22)21-7-4-15(5-8-21)18(23)20-11-14-2-3-17(19-10-14)16-6-9-24-12-16/h2-3,6,9-10,12,15H,4-5,7-8,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYXXNCBKMOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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